N-benzyl-2-bromo-N-ethylbenzamide
Description
N-benzyl-2-bromo-N-ethylbenzamide is a substituted benzamide (B126) derivative characterized by a benzyl (B1604629) group and an ethyl group attached to the amide nitrogen, and a bromine atom at the ortho-position of the phenyl ring. Its molecular structure presents a unique combination of reactive sites, making it a valuable precursor in various synthetic transformations.
Interactive Data Table: Physicochemical Properties of Related Benzamides
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |
|---|---|---|---|---|
| N-Benzyl-2-bromoacetamide | 2945-03-1 | C9H10BrNO | 228.10 | Solid |
| N-Benzyl-2-bromo-2-methylpropanamide | 60110-37-4 | C11H14BrNO | 256.14 | Not specified |
| N-benzyl-2-bromo-propanamide | 6653-71-0 | C10H12BrNO | 242.11 | Not specified |
| N-Benzyl-2-bromo-N-isopropylbenzamide | 90032-59-0 | C17H18BrNO | 332.23 | Not specified |
The strategic importance of this compound lies in its utility as a versatile intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds. The presence of the ortho-bromo substituent is key, as it provides a handle for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The synthesis of N-substituted benzamides themselves can be achieved through the reaction of the corresponding acid chloride with an amine. This straightforward accessibility further enhances the strategic value of compounds like this compound in synthetic planning.
While the utility of related 2-halobenzamides is established, specific research into this compound appears to be less documented in readily available literature. This presents several unexplored research avenues:
Exploration of Novel Coupling Reactions: A systematic investigation into the reactivity of the C-Br bond in this compound with a wider range of coupling partners could lead to the discovery of novel synthetic methodologies. This could include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, tailored specifically for this substrate.
Diastereoselective and Enantioselective Transformations: The presence of the chiral center that could be introduced at the ethyl group or through subsequent reactions opens up possibilities for asymmetric synthesis. Developing catalytic systems that can control the stereochemical outcome of reactions involving this compound would be a significant advancement.
Intramolecular Cyclization Strategies: The proximity of the N-benzyl and N-ethyl groups to the ortho-bromo-substituted phenyl ring could be exploited for novel intramolecular cyclization reactions, leading to the formation of unique heterocyclic scaffolds. The steric and electronic effects of the N-substituents would play a crucial role in the feasibility and outcome of such transformations.
Mechanistic Studies: Detailed mechanistic studies of its reactions, using computational and experimental techniques, would provide a deeper understanding of the factors governing its reactivity. This knowledge is essential for optimizing existing synthetic methods and designing new ones.
Fundamental questions that remain to be answered include:
How do the N-benzyl and N-ethyl groups specifically influence the reactivity of the C-Br bond compared to other N-substituted 2-bromobenzamides?
What is the conformational preference of this compound in solution, and how does this affect its reactivity?
Can the amide bond be selectively cleaved or modified in the presence of the C-Br bond, and vice-versa?
A comprehensive academic investigation of this compound would aim to fully elucidate its chemical potential. The primary objectives of such a study would be:
To Systematically Synthesize and Characterize this compound: This would involve optimizing the synthetic procedure to ensure high purity and yield, followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
To Map its Reactivity Profile in Key Organic Transformations: This would entail subjecting the compound to a variety of reaction conditions, including different catalysts, ligands, bases, and solvents, to explore its utility in a broad range of cross-coupling and cyclization reactions.
To Develop Novel Synthetic Methodologies: Based on the reactivity studies, the investigation would aim to develop new and efficient methods for the synthesis of valuable organic molecules, with a focus on heterocyclic compounds possessing potential biological activity.
To Investigate the Structure-Activity Relationships of its Derivatives: By synthesizing a library of compounds derived from this compound, it would be possible to study how structural modifications impact their chemical and physical properties.
The scope of such an investigation would be confined to the fundamental organic chemistry of the compound, focusing on its synthesis, reactivity, and application as a synthetic intermediate.
Interactive Data Table: Research Focus on Related Benzamide Structures
| Compound Type | Research Focus | Key Findings/Applications | References |
|---|---|---|---|
| 2-Halo(N-benzyl)benzamides | Synthesis of quinazolinone derivatives via copper-catalyzed C-H amidation. | Valuable starting materials for synthesizing bioactive substances. | researchgate.net |
| N-Benzyl-2-acetamidopropionamide derivatives | Investigation of anticonvulsant activities. | Oxygen-substituted derivatives showed high potency. | nih.gov |
| N-benzyl-2-methoxybenzamides | Development of potential bleaching herbicides. | SAR revealed importance of methoxy (B1213986) and benzyl substitutions for activity. | nih.gov |
| 2-bromo-N-(2,4-difluorobenzyl)benzamide | Intermediate for the synthesis of phenanthridinone. | Efficient synthesis achieved via palladium-catalyzed domino reaction. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromo-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVZUCHIJDJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for N Benzyl 2 Bromo N Ethylbenzamide
Historical and Contemporary Approaches to Benzamide (B126) Derivative Synthesis
The synthesis of benzamide derivatives has a rich history, evolving from fundamental amidation reactions to sophisticated, highly selective transformations. Historically, the formation of the amide bond, a central feature of these molecules, was often achieved through the reaction of carboxylic acids or their activated forms (like acyl chlorides) with amines. google.comchemicalbook.com These methods, while foundational, often required harsh conditions and could lack selectivity, especially with complex substrates.
Contemporary approaches have introduced a wider array of milder and more efficient methods. These include the use of coupling reagents that facilitate amide bond formation under more benign conditions and catalytic systems that enable direct C-H amidation, reducing the need for pre-functionalized starting materials. researchgate.net The development of N-alkylation techniques has also become crucial for synthesizing N,N-disubstituted benzamides, such as the target molecule. nih.gov Modern synthetic strategies often focus on improving atom economy, functional group tolerance, and stereoselectivity. nih.govresearchgate.net
Targeted Synthesis of N-benzyl-2-bromo-N-ethylbenzamide and Related Congeners
The specific architecture of this compound necessitates a carefully planned synthetic sequence. Key steps include the regioselective introduction of a bromine atom at the ortho position of the benzoic acid core and the construction of the N-benzyl-N-ethylamino group.
Regioselective Bromination Strategies for Benzamide Cores
Achieving regioselective bromination, particularly at the sterically hindered ortho position of a benzamide, is a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions on activated rings often lead to a mixture of ortho and para products. rsc.org To overcome this, directed ortho-metalation (DoM) strategies have been employed, where the amide group directs a metalating agent (typically an organolithium reagent) to the adjacent ortho position, which can then be quenched with an electrophilic bromine source.
More recent advancements have focused on catalytic methods. For instance, peptide-catalyzed enantioselective bromination has been reported for the synthesis of atropisomeric benzamides, demonstrating high levels of stereocontrol. nih.gov Another innovative approach involves a regioselective ortho-halogenation of N-aryl amides and ureas via oxidative halodeboronation, which provides a practical and scalable solution under mild conditions. rsc.org The choice of brominating agent is also critical, with reagents like N-bromosuccinimide (NBS) in combination with specific catalysts or solvent systems offering enhanced regioselectivity. mdpi.com
Table 1: Comparison of Regioselective Bromination Methods
| Method | Reagents/Catalyst | Advantages | Limitations |
| Directed ortho-Metalation | n-BuLi, s-BuLi, then Br2 or NBS | High regioselectivity | Requires cryogenic temperatures, strong bases |
| Peptide-Catalyzed Bromination | Tetrapeptide catalyst, Brønsted base | Enantioselective | Catalyst synthesis can be complex |
| Oxidative Halodeboronation | BBr3, Selectfluor, KI | Mild conditions, scalable | Requires pre-borylation of the substrate |
| Electrophilic Aromatic Bromination | Br2, Lewis acid | Simple procedure | Often poor regioselectivity |
N-Alkylation and Amidation Reactions for Constructing the N-benzyl-N-ethyl Moiety
The formation of the tertiary amide in this compound requires the sequential or direct introduction of the benzyl (B1604629) and ethyl groups onto the nitrogen atom. One common approach involves the initial synthesis of N-ethylbenzamide followed by N-benzylation. Alternatively, N-benzylbenzamide can be synthesized first, followed by N-ethylation. The choice of route may depend on the availability of starting materials and the reactivity of the intermediates.
Direct N-alkylation of amides with alcohols, promoted by catalysts, has emerged as an atom-economical method. researchgate.netnih.gov For instance, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols offers a broad substrate scope and good functional group tolerance. nih.gov Another strategy involves the reductive amination of benzaldehyde (B42025) with ethylamine (B1201723), followed by acylation with 2-bromobenzoyl chloride. The direct alkylation of N,N-dialkyl benzamides has also been explored under transition-metal-free conditions. researchgate.net
Multi-Step Organic Synthesis Protocols for this compound
A plausible multi-step synthesis for this compound could commence with the protection of 2-bromobenzoic acid, followed by amidation with N-ethylbenzylamine. Alternatively, one could start with the amidation of 2-bromobenzoyl chloride with ethylamine, followed by benzylation of the resulting secondary amide. The use of flow chemistry has also been demonstrated for the multi-step synthesis of complex molecules, offering a streamlined and efficient alternative to traditional batch processing. syrris.jp This approach allows for the integration of several synthetic steps into a continuous sequence, often utilizing immobilized reagents and catalysts to simplify purification. syrris.jp
A general synthetic scheme could be envisioned as follows:
Amidation: Reaction of 2-bromobenzoyl chloride with ethylamine to form N-ethyl-2-bromobenzamide.
N-Benzylation: Alkylation of N-ethyl-2-bromobenzamide with benzyl bromide in the presence of a base to yield the final product.
Catalytic Advancements in this compound Synthesis
The field of organic synthesis has been revolutionized by the advent of transition metal-catalyzed reactions, particularly those involving C-H activation and functionalization. These methods offer novel and efficient pathways for the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed C-H Activation and Functionalization Approaches
Transition metal catalysis provides a powerful tool for the direct functionalization of C-H bonds, which are typically unreactive. acs.org In the context of benzamide synthesis, directing groups can be used to guide a metal catalyst to a specific C-H bond, enabling its selective conversion into a C-C or C-heteroatom bond. acs.orgresearchgate.net
Rhodium(III) and Iridium(III) catalysts have been effectively used for the C-H activation of benzamides, followed by cyclization or annulation reactions to build more complex heterocyclic structures. nih.govrsc.orgacs.org For instance, Rh(III)-catalyzed C-H activation/cyclization of benzamides with diazonaphthalen-2(1H)-ones has been developed for the synthesis of lactones. nih.gov While not directly leading to this compound, these methodologies highlight the potential of C-H activation to introduce functionality at the ortho position of a benzamide.
Copper and palladium catalysts are also widely used in C-H functionalization and cross-coupling reactions. nih.govresearchgate.net These catalysts can facilitate the formation of C-N bonds, which is a key step in the synthesis of N-substituted benzamides. For example, copper-catalyzed C-H functionalization/C-N bond formation has been used to synthesize benzimidazoles from amidines, showcasing the power of this approach in forming nitrogen-containing heterocycles. researchgate.net
Table 2: Transition Metals in Benzamide Synthesis
| Transition Metal | Catalytic Reaction | Application in Benzamide Synthesis |
| Palladium | Cross-coupling, C-H Arylation | Synthesis of N-aryl benzamides, regioselective derivatization. acs.org |
| Rhodium | C-H Activation/Annulation | Synthesis of isoquinolones and other heterocycles from benzamides. nih.gov |
| Iridium | C-H Borylation, C-H Alkynylation | Ortho-functionalization of benzamides. acs.org |
| Copper | C-H Amination, Ullmann Condensation | Formation of C-N bonds. researchgate.net |
| Cobalt | N-Alkylation | Catalytic N-alkylation of amides with alcohols. nih.gov |
| Nickel | C-H Alkylation | Late-stage functionalization of benzamide-containing molecules. acs.org |
Organocatalytic Systems for Amide Bond Formation
The formation of the amide bond in this compound can be achieved through various catalytic systems. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of benzamides, bifunctional organocatalysts that possess both a hydrogen-bond-donating moiety (like urea) and a basic site (like an amino group) within a chiral framework have shown promise. nih.gov
These catalysts can activate both the carboxylic acid (or its derivative) and the amine simultaneously, facilitating the nucleophilic attack that leads to amide bond formation. For instance, in the context of synthesizing axially chiral benzamides, bifunctional organocatalysts have been successfully applied in enantioselective bromination reactions. nih.gov This approach could be adapted for the synthesis of this compound by facilitating the reaction between a suitable benzoyl precursor and N-ethylbenzylamine under the influence of an organocatalyst. The catalyst's role is to pre-organize the substrates in a specific orientation, lowering the activation energy of the reaction and potentially controlling stereochemistry.
Asymmetric Synthesis Methodologies for Chiral Benzamide Derivatives
While this compound itself is not inherently chiral, the principles of asymmetric synthesis are crucial for preparing chiral benzamide derivatives, particularly those with axial chirality (atropisomers) that arise from restricted rotation around the C(aryl)-C(carbonyl) bond. acs.org Such chirality is often induced by bulky ortho-substituents, a feature present in the target molecule with its 2-bromo group.
One prominent method for the asymmetric synthesis of axially chiral benzamides involves the enantiotopic lithiation of prochiral arene chromium complexes. acs.orgacs.org In this strategy, a prochiral benzamide, complexed with a tricarbonylchromium group, is deprotonated using a chiral lithium amide base. This kinetically controlled deprotonation occurs at one of two specific positions, and subsequent reaction with an electrophile introduces a second substituent, creating a chiral axis. The chromium complex can then be removed to yield the enantiomerically enriched benzamide. acs.orgacs.org For example, high enantiomeric excess (up to >97% ee after recrystallization) has been achieved in the synthesis of N,N-diethyl 2-ethyl-6-methylbenzamide (B2688885) using this method. acs.org
Another approach employs bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides via electrophilic aromatic substitution, such as bromination. nih.gov These catalysts can effectively control the facial selectivity of the incoming electrophile, leading to moderate to good enantioselectivities. nih.gov The development of N-N axially chiral compounds is also an emerging area, though it presents unique challenges compared to C-N or C-C axial chirality. researchgate.net
Table 1: Examples of Asymmetric Synthesis Strategies for Chiral Benzamides
| Methodology | Key Reagents/Catalysts | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Enantiotopic Lithiation | Chiral lithium amide base, Tricarbonylchromium complex | Prochiral N,N-dialkyl 2,6-dimethylbenzamide | Up to >97% | acs.org |
| Organocatalytic Bromination | Bifunctional organocatalyst (amino and urea (B33335) groups) | Benzamide substrates | Moderate to Good | nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of amides and benzamides to create more sustainable and efficient manufacturing routes. nih.gov
Solvent-Free and Aqueous Media Synthetic Strategies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, synthesis offers a significant advantage by simplifying reaction workup, reducing waste, and often increasing reaction rates.
One effective solvent-free method involves the direct reaction of a carboxylic acid and an amine (or a source like urea) in the presence of a catalyst such as boric acid. researchgate.netsemanticscholar.org The reactants are triturated and then heated directly, often leading to a rapid and clean conversion to the corresponding amide. semanticscholar.org This approach is attractive due to its simplicity, the use of a cheap and environmentally benign catalyst, and high reaction rates. researchgate.netsemanticscholar.org
Similarly, performing reactions in aqueous media is a greener alternative to using organic solvents. While the solubility of many organic reactants, including benzamides, can be low in water, this can sometimes be overcome through the use of co-solvents or by leveraging the hydrophobic effect at elevated temperatures. mdpi.com
Microwave and Ultrasound-Assisted Synthesis Enhancements
The use of alternative energy sources like microwaves and ultrasound can significantly enhance the efficiency and greenness of chemical syntheses.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase product yields, and improve purity for the synthesis of N-aryl substituted benzamides. niscair.res.in Reactions can often be conducted under solvent-free conditions by simply mixing the reactants (e.g., an aniline (B41778) and an acid chloride) and exposing them to microwave irradiation. niscair.res.innih.gov This technique offers precise temperature control and efficient heating, making it a powerful tool for high-throughput synthesis in pharmaceutical research. niscair.res.innih.gov
Ultrasound-assisted synthesis (sonochemistry) utilizes the energy of acoustic cavitation to promote chemical reactions. This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles and related compounds. nih.govsemanticscholar.org Ultrasound can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional heating. For example, the synthesis of 2-aryl benzimidazoles has been achieved in high yields and with short reaction times using ultrasound irradiation in an ethanol-water solvent system. nih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Amides
| Method | Conditions | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Organic Solvent, Reflux | Several hours (6-16 h) | Variable | Established methodology | researchgate.net |
| Solvent-Free (Boric Acid) | No solvent, Direct heating (160-180°C) | 10-30 minutes | Good to Excellent | No solvent waste, fast, simple | semanticscholar.org |
| Microwave-Assisted | Solvent-free or minimal solvent | 5-25 minutes | Excellent (up to 99%) | Rapid, high yield, clean reaction | niscair.res.inmdpi.com |
| Ultrasound-Assisted | Aqueous or eco-friendly solvent, Room temp to 50°C | Short | High | Energy efficient, mild conditions | nih.govsemanticscholar.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. buecher.de
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org
In the synthesis of this compound, the choice of reaction pathway significantly impacts the atom economy. For example, a direct amidation reaction between 2-bromobenzoic acid and N-ethylbenzylamine would produce water as the only byproduct. In contrast, if 2-bromobenzoyl chloride is used, HCl is generated, which must be neutralized by a base, adding to the reactants and lowering the atom economy.
Reaction Mass Efficiency (RME) provides a more holistic view of a process's greenness by considering not just the reactants but also solvents, reagents, and materials used in workup and purification. researchgate.net
RME = Mass of Desired Product / Total Mass of All Materials Used in the Process researchgate.net
Reactivity Profiles and Mechanistic Investigations of N Benzyl 2 Bromo N Ethylbenzamide
Electrophilic and Nucleophilic Reactivity of the Benzamide (B126) Framework
The benzamide core of N-benzyl-2-bromo-N-ethylbenzamide possesses distinct sites for both electrophilic and nucleophilic attack. The bromine atom on the aromatic ring and the N-alkyl and N-benzyl groups are key to its diverse reactivity.
The bromo substituent on the benzoyl group is a versatile handle for a variety of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar 2-bromobenzamide (B1207801) frameworks provides a strong basis for understanding its potential.
Copper-catalyzed reactions are particularly prominent for this class of compounds. For instance, 2-iodobenzamide (B1293540) derivatives readily undergo Ullmann coupling with amines, followed by intramolecular C-H amidation to form quinazolinone derivatives. researchgate.net This suggests that this compound could be a suitable substrate for similar copper-catalyzed C-N bond-forming reactions, where an external amine or an intramolecular nitrogen nucleophile attacks the carbon bearing the bromine atom.
Furthermore, an electrochemical approach has been developed for the electrophilic bromination and spirocyclization of N-benzyl-acrylamides. rsc.org This highlights the bromo group's ability to participate in complex cascade reactions, leading to the formation of spirocyclic structures. Although this example involves the formation of a bromo-substituted product rather than the reaction of a bromo-substituted starting material, it underscores the importance of the bromine atom in directing the reactivity of the molecule.
The N-benzyl and N-ethyl groups of the amide are also sites of significant reactivity. The benzylic position, in particular, is susceptible to a range of transformations due to the stability of benzylic intermediates. khanacademy.org
Reactions at the benzylic methylene (B1212753) group can proceed through various mechanisms, including free radical bromination, nucleophilic substitution (both SN1 and SN2 pathways), and oxidation. khanacademy.org The choice of reagents and reaction conditions dictates the outcome. For example, oxidation of the benzylic position can lead to the formation of a carboxylic acid. khanacademy.org
The N-benzyl group can also be involved in intramolecular cyclization reactions. Studies on related N-benzylfumaramides have shown that the benzylic protons can be abstracted by a base, initiating a cyclization to form β-lactams. nih.gov The electronic nature of substituents on the benzyl (B1604629) group can significantly influence the rate of these reactions. nih.gov
Radical Reaction Pathways and Their Initiation
Radical reactions provide an alternative pathway for the transformation of this compound. The initiation of these radical pathways often involves the homolytic cleavage of the carbon-bromine bond or the generation of radicals at the benzylic position.
The benzyl group itself is a key player in radical chemistry. The benzyl radical (C7H7) is known to undergo self-reaction to form polycyclic aromatic hydrocarbons like anthracene (B1667546) and phenanthrene. nih.gov While this specific self-reaction may not be directly applicable to the more complex this compound, it illustrates the propensity of the benzyl moiety to participate in radical processes. The formation of these larger structures can proceed through unconventional, isomer-selective excited-state dynamics, highlighting the complexity of radical reaction mechanisms. nih.gov
Intramolecular Cyclization and Annulation Reactions of this compound Derivatives
Intramolecular cyclization and annulation reactions of this compound and its derivatives are powerful strategies for the synthesis of heterocyclic and polycyclic compounds. These reactions can be initiated at various positions within the molecule, leading to a diverse range of products.
One prominent pathway involves the intramolecular reaction between the N-benzyl group and another part of the molecule. For instance, the base-catalyzed intramolecular cyclization of N-benzyl fumaramides leads to the formation of β-lactams. nih.govum.es These reactions can be highly stereoselective, with the stereochemical outcome influenced by whether the reaction occurs within a constrained environment, such as in a rotaxane. um.es
Another approach involves the reaction of the bromo-substituted aromatic ring. Copper-catalyzed intramolecular C-H amidation of 2-iodobenzamide derivatives with benzylamines is a known method for synthesizing quinazolinone derivatives. researchgate.net This suggests that under appropriate conditions, the N-benzyl group of this compound could potentially cyclize onto the aromatic ring following an initial intermolecular coupling.
Furthermore, intramolecular cyclizations of arylpropargyl amides, which share the N-benzyl amide structural motif, can lead to the formation of benz[f]isoindoline derivatives or aroyl-substituted pyrrolidines, depending on the reaction conditions. rsc.org These transformations often proceed through complex mechanisms involving intermediates like allenes and subsequent intramolecular Diels-Alder reactions or additions of water. rsc.org The proposed mechanism for the intramolecular cyclization of N-benzyl-N-methyl-propiolamides to form α-methylene-β-lactams involves a concerted ionic cyclization. researchgate.net
The following table summarizes some examples of intramolecular cyclization reactions of related N-benzyl amide systems:
| Starting Material Type | Reagents/Conditions | Product Type |
| N-benzyl fumaramide (B1208544) wikipedia.orgrotaxanes | Base (e.g., CsOH) | Interlocked β-lactams |
| 2-Iodobenzamide derivatives and benzylamines | Copper catalyst | Quinazolinone derivatives |
| Arylpropargyl amides of fumarates | Base (Et3N or DBU) in xylenes | Benz[f]isoindoline derivatives |
| Arylpropargyl amides of fumarate | Heating in DMSO | Aroyl-substituted pyrrolidine (B122466) derivatives |
| N-benzyl-N-methyl-propiolamides | Base | α-methylene-β-lactams |
Kinetic and Thermodynamic Aspects of this compound Transformations
Understanding the kinetic and thermodynamic parameters of the reactions involving this compound is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Kinetic isotope effect studies are a particularly powerful tool in this regard.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a sensitive probe for determining the rate-limiting step of a reaction and for understanding the nature of the transition state. wikipedia.org
For reactions involving this compound, KIE studies could be particularly informative for transformations involving the N-benzyl and N-ethyl groups. For example, in the base-promoted intramolecular cyclization of N-benzylfumaramides, labeling the benzylic methylene group with deuterium (B1214612) would allow for the determination of a primary KIE if the C-H bond cleavage at this position is the rate-determining step. nih.gov A significant KIE (kH/kD > 1) would provide strong evidence for this mechanistic proposal.
Similarly, if a reaction involves the N-ethyl group, deuteration at the α-methylene position of the ethyl group could be used to probe the mechanism. Secondary KIEs can also provide valuable information about changes in hybridization at the reacting center in the transition state. wikipedia.org For instance, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium atom typically results in a normal secondary KIE.
While specific KIE studies on this compound were not found in the search results, the principles of KIE analysis are broadly applicable to its potential reactions. For example, in the context of C-H activation reactions, which are relevant to the reactivity of the N-alkyl and N-benzyl groups, KIE studies are a standard tool for mechanistic investigation.
Information regarding "this compound" is not available
The search for detailed research findings, including data for energy profiles, transition state analyses, and specific directing group effects related to "this compound," did not yield any relevant results. While general principles of C-H activation and the reactivity of benzamides are established in the scientific literature rsc.orgacs.orgnih.gov, applying these general concepts to a specific, unstudied compound without experimental or computational data would be speculative and would not meet the required standard of scientific accuracy.
Further investigation into related compounds and synthetic methodologies did not provide a basis for a detailed analysis of "this compound" as stipulated by the provided outline. Therefore, the sections on "Energy Profiles and Transition State Analysis" and "Directing Group Effects and Regioselectivity in C-H Activation of Benzamides" as they pertain to this specific molecule cannot be substantively addressed.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies for N Benzyl 2 Bromo N Ethylbenzamide
X-ray Diffraction Studies for Crystal Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For a molecule like N-benzyl-2-bromo-N-ethylbenzamide, SCXRD would be instrumental in establishing the spatial relationship between the 2-bromobenzoyl group and the N-benzyl-N-ethylamino moiety.
The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. ub.edulibretexts.org The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available, we can infer expected structural parameters from analogous compounds. For instance, the analysis of related benzamide (B126) structures reveals key conformational features. The central amide bond is expected to be largely planar due to resonance. The orientation of the N-benzyl and N-ethyl groups relative to the benzamide plane would be of particular interest, as steric hindrance between the ortho-bromo substituent and the N-alkyl groups will likely lead to a twisted conformation.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and based on typical values for similar organic compounds)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10.0 - 15.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 15.0 - 25.0 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3 - 1.5 |
The determination of the absolute configuration for chiral molecules is also possible with SCXRD, typically by using anomalous dispersion effects. Although this compound is not inherently chiral, it could crystallize in a chiral space group, making this aspect of the analysis relevant.
Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. researchgate.net It is particularly useful for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.
In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint of the crystalline phase.
For this compound, PXRD would be employed to:
Confirm phase identity: By comparing the experimental PXRD pattern to a calculated pattern from SCXRD data, the bulk purity of the synthesized material can be verified.
Investigate polymorphism: Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms of this compound. PXRD is the primary tool for identifying and distinguishing between these forms.
Assess crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample. Broad peaks may suggest the presence of amorphous content or very small crystallites.
Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Organic Compound (Note: This data is hypothetical and serves to illustrate a typical PXRD pattern)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 60 |
| 20.5 | 4.33 | 85 |
| 22.1 | 4.02 | 30 |
| 25.3 | 3.52 | 50 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups.
For this compound, key expected IR absorption bands would include:
C=O stretching: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.
C-N stretching: The stretching vibration of the C-N bond in the amide group typically appears in the 1250-1350 cm⁻¹ region.
Aromatic C-H stretching: These vibrations are expected just above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H stretching vibrations of the benzyl (B1604629) and ethyl groups would be observed in the 2850-3000 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.
C-Br stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes may be more prominent in one technique than the other. For instance, symmetric vibrations of non-polar bonds often produce strong Raman signals.
Conformational Studies: The vibrational frequencies of certain modes can be sensitive to the molecular conformation. For this compound, the rotational isomers (rotamers) arising from rotation around the N-C(O) and N-CH₂ bonds could potentially be studied. Changes in the vibrational spectra upon variations in temperature or physical state (e.g., solid vs. solution) can provide insights into the conformational equilibria.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amide C=O | Stretching | 1630-1680 (Strong) | 1630-1680 (Medium) |
| Aromatic C=C | Stretching | 1450-1600 (Medium) | 1450-1600 (Strong) |
| Aliphatic C-H | Stretching | 2850-3000 (Medium) | 2850-3000 (Strong) |
| Aromatic C-H | Stretching | >3000 (Weak) | >3000 (Medium) |
| C-N | Stretching | 1250-1350 (Medium) | 1250-1350 (Weak) |
| C-Br | Stretching | 500-650 (Medium) | 500-650 (Strong) |
Applications of N Benzyl 2 Bromo N Ethylbenzamide in Advanced Chemical Systems and Materials Science
N-benzyl-2-bromo-N-ethylbenzamide as a Building Block in Complex Organic Synthesis
The strategic placement of a bromine atom ortho to the benzamide (B126) group makes this compound a valuable precursor for a variety of complex organic molecules, particularly heterocyclic compounds. The presence of the N-benzyl and N-ethyl groups can also influence the solubility, reactivity, and conformational properties of the resulting products.
This compound is a promising starting material for the synthesis of a range of nitrogen-containing heterocyclic compounds. The bromo substituent provides a handle for various cyclization strategies, most notably through transition-metal-catalyzed reactions.
Research on analogous compounds, such as 2-bromo(N-benzyl)benzamide, has demonstrated the feasibility of intramolecular cyclization reactions to form fused ring systems. For instance, copper- and palladium-catalyzed reactions are commonly employed to construct quinazolinone and isoindolinone cores. In a typical approach, the bromine atom can undergo oxidative addition to a low-valent metal catalyst, followed by intramolecular C-H activation or reaction with a tethered nucleophile to forge the new heterocyclic ring.
One illustrative pathway involves the palladium-catalyzed intramolecular cyclization of 2-bromobenzamides. While not specifically documented for the N-ethyl derivative, a plausible reaction for this compound could involve an intramolecular Heck-type reaction or a Buchwald-Hartwig amination, leading to the formation of isoquinolindione derivatives. The general scheme for such a transformation is presented below:
| Catalyst System | Proposed Heterocyclic Product | Reaction Type |
| Palladium(II) acetate, Phosphine ligand, Base | Substituted Isoquinolindione | Intramolecular C-H arylation |
| Copper(I) iodide, Ligand, Base | Substituted Isoquinolindione | Ullmann-type coupling |
It is anticipated that the N-ethyl group, in comparison to a simple N-H or N-methyl group, might sterically influence the reaction kinetics and potentially the regioselectivity of the cyclization.
Furthermore, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with species like carbodiimides have been shown to yield 3-(imino)isoindolin-1-ones. researchgate.net This suggests that this compound could similarly participate in such transformations, expanding the diversity of accessible heterocyclic scaffolds.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single synthetic operation. While specific examples involving this compound in MCRs are not extensively documented, its structural motifs suggest potential utility in such transformations.
The 2-bromobenzamide (B1207801) core can participate in MCRs that involve a palladium-catalyzed cross-coupling step. For example, a sequential MCR could involve an initial Sonogashira coupling of the bromo-position with a terminal alkyne, followed by an in-situ cyclization or another intermolecular reaction.
The general concept of utilizing halo-substituted benzamides in MCRs has been established for the synthesis of heterocyclic amides. ontosight.ai These reactions often proceed through a cascade of events, where the initial product of a two-component reaction becomes a substrate for a subsequent transformation with additional reactants in the same pot. Given the reactivity of the C-Br bond, this compound could serve as a key component in the design of novel MCRs for the rapid generation of molecular diversity.
This compound Derivatives as Ligands in Catalytic Processes
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Derivatives of this compound, obtained through modification of the bromo-substituent, present an interesting scaffold for the design of new ligands. The amide functionality itself can act as a coordinating group, and the introduction of other donor atoms can lead to bidentate or multidentate ligands.
By replacing the bromine atom with a phosphine, amine, or heterocyclic group, a variety of potential ligands can be synthesized. For example, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to introduce a diphenylphosphino group, yielding a potential P,O-bidentate ligand. The coordination of such a ligand to a transition metal center, such as palladium or rhodium, could result in catalysts with unique steric and electronic properties.
The N-benzyl and N-ethyl substituents can play a significant role in modulating the properties of the resulting metal complexes. These groups can influence the solubility of the catalyst in organic solvents and create a specific steric environment around the metal center, which can impact the selectivity and activity of the catalyst in various transformations, such as cross-coupling reactions or asymmetric catalysis.
While the direct application of this compound derivatives as ligands is a developing area, the broader class of N-benzylbenzamides has been investigated for their ability to interact with biological metal centers, suggesting the inherent coordinating potential of this scaffold.
Supramolecular Assembly and Material Architectures Involving this compound
The ability of molecules to self-assemble into well-defined supramolecular structures is fundamental to the development of new materials with tailored properties. This compound possesses functional groups that can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a candidate for the construction of supramolecular assemblies.
Although a crystal structure for this compound is not publicly available, analysis of related compounds provides insight into its likely solid-state behavior. The amide group is a classic hydrogen bond donor (N-H, if present) and acceptor (C=O). In the case of the N,N-disubstituted this compound, there are no amide N-H donors. However, the carbonyl oxygen is a strong hydrogen bond acceptor.
In the presence of suitable hydrogen bond donors, or through C-H···O interactions, this compound can form extended networks in the solid state. For instance, studies on N-benzyl-2-hydroxybenzamide have revealed the formation of sheet-like structures through a combination of intra- and intermolecular hydrogen bonds. researchgate.net Similarly, the potential for hydrogen bonding has been noted in N-benzyl-2-bromo-3-methoxypropanamide. ontosight.ai These examples suggest that this compound, especially when co-crystallized with other molecules, can participate in the formation of predictable supramolecular synthons.
The aromatic rings of the benzyl (B1604629) and benzamide moieties can also engage in π-π stacking interactions, further directing the packing of the molecules in the crystal lattice. The interplay of these various non-covalent forces can lead to the formation of complex and potentially functional solid-state architectures.
The self-assembly of this compound and its derivatives in solution and at interfaces could lead to the formation of functional supramolecular materials. The amphiphilic nature of the molecule, with its polar amide group and nonpolar aromatic and alkyl groups, may allow it to form aggregates, such as micelles or vesicles, in appropriate solvent systems.
Furthermore, the introduction of functional groups through modification of the bromo-substituent could impart specific properties to the self-assembled materials. For example, attaching a photoresponsive group could lead to light-sensitive materials, while incorporating a redox-active moiety could result in electrochemically active assemblies.
The principles of crystal engineering can be applied to design multi-component crystals with this compound, where the desired properties arise from the specific arrangement of the constituent molecules. The understanding and control of the self-assembly processes of this and related benzamides are key to unlocking their potential in areas such as drug delivery, sensing, and advanced materials.
Untapped Potential: The Unexplored Optoelectronic and Photophysical Applications of this compound
Initial research into the specific chemical compound this compound reveals a significant gap in the scientific literature regarding its potential applications in optoelectronics and photophysics. Despite the growing interest in novel materials for advanced chemical systems, this particular benzamide derivative remains largely uncharacterized in these fields.
While the broader family of N-benzyl benzamides has been a subject of scientific inquiry for various applications, including pharmaceuticals and materials science, specific, substantiated research into the optoelectronic and photophysical properties of this compound is not publicly available. Investigations into related compounds have shown that the benzamide scaffold can be a versatile platform for the development of functional materials. For instance, derivatives have been explored for their anticonvulsant activities and as precursors in the synthesis of more complex heterocyclic structures like quinazolinones. researchgate.netnih.gov
However, for a compound to be considered for optoelectronic applications, such as in organic light-emitting diodes (OLEDs), solar cells, or photodetectors, detailed studies on its photophysical properties are essential. These include, but are not limited to, its absorption and emission spectra, quantum yield, and excited-state lifetime. Similarly, understanding its electronic properties, such as its HOMO/LUMO energy levels, is crucial for designing and fabricating efficient electronic devices.
The absence of such data means that any discussion on its potential would be purely speculative and would not adhere to the rigorous, evidence-based standards of scientific reporting. Further research is required to synthesize and characterize this compound to determine if it possesses any properties that would make it a candidate for optoelectronic and photophysical applications. Until such studies are conducted and their findings published, the potential of this compound in materials science remains an open question.
Future Research Directions and Unexplored Avenues for N Benzyl 2 Bromo N Ethylbenzamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted benzamides often relies on classical methods that may involve hazardous reagents and generate considerable waste. A primary research direction would be the development of greener and more efficient synthetic pathways to N-benzyl-2-bromo-N-ethylbenzamide.
Key Research Objectives:
Catalytic Amidation: Moving beyond traditional acyl chloride chemistry, research could focus on the direct catalytic amidation of 2-bromobenzoic acid with N-ethylbenzylamine. This would involve exploring novel catalysts, potentially based on earth-abundant metals, that can operate under mild conditions with minimal waste.
Late-Stage Functionalization: An alternative approach involves synthesizing a simpler N-ethylbenzamide core followed by late-stage ortho-bromination and N-benzylation. This strategy would be particularly valuable for creating analogues and could employ modern C-H activation techniques.
The table below compares a conventional synthetic approach with a potential sustainable alternative, highlighting the advantages of pursuing green chemistry principles.
| Feature | Conventional Synthesis | Proposed Sustainable Synthesis |
| Starting Materials | 2-bromobenzoyl chloride, N-ethylbenzylamine | 2-bromobenzoic acid, N-ethylbenzylamine |
| Activating Agent | Stoichiometric (e.g., SOCl₂) | Catalytic (e.g., boronic acid catalyst) |
| Solvent | Chlorinated solvents (e.g., DCM) | Green solvents (e.g., 2-MeTHF, CPME) or solvent-free |
| Byproducts | HCl, SO₂, stoichiometric base salts | Water |
| Atom Economy | Lower | Higher |
Advanced Computational Modeling for Reactivity and Design
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For a molecule like this compound, where empirical data is scarce, in silico studies are invaluable for predicting its reactivity and conformational dynamics.
Prospective Computational Studies:
Conformational Analysis: The rotation around the aryl-carbonyl and carbonyl-nitrogen bonds is a key feature of benzamides. A detailed computational study using Density Functional Theory (DFT) could elucidate the rotational energy barriers and identify the most stable conformers, which directly impacts reactivity. iaea.org
Reaction Mechanism Simulation: The ortho-bromo substituent is a handle for various transition metal-catalyzed reactions, such as intramolecular C-H activation to form new ring systems. researchgate.net Simulating the reaction pathways for potential palladium- or copper-catalyzed cyclizations would provide mechanistic insight and help optimize reaction conditions.
Predicting Sites of Reactivity: Computational models can calculate bond dissociation energies and map electrostatic potential to predict the most likely sites for radical reactions or nucleophilic/electrophilic attack. This is crucial for designing selective C-H functionalization reactions on either the benzoyl or benzyl (B1604629) rings.
The following table outlines key parameters that could be investigated through computational modeling and their potential implications for experimental research.
| Computational Parameter | Method | Predicted Insight |
| Amide C-N Rotational Barrier | DFT, Transition State Search | Predicts isomerism and steric accessibility of the amide group. |
| Bond Dissociation Energies (C-Br, C-H) | DFT, Thermodynamic Cycles | Identifies the weakest bonds, predicting sites for radical-based or catalytic functionalization. |
| HOMO/LUMO Energies | DFT, Molecular Orbital Theory | Assesses electronic properties and susceptibility to photocatalytic or electrochemical reactions. |
| Transition State Energies | DFT, Reaction Path Following | Elucidates mechanisms for potential intramolecular cyclization or cross-coupling reactions. researchgate.net |
Integration into Emerging Fields of Chemical Science
Modernizing synthetic chemistry involves incorporating new technologies that enhance efficiency, safety, and capability. This compound is an excellent candidate for integration into these emerging areas.
Flow Chemistry: The synthesis of this compound could be translated from batch to a continuous-flow process. A flow chemistry approach would offer precise control over reaction parameters (temperature, pressure, residence time), improve heat transfer, and allow for the safe handling of potentially reactive intermediates. This would be particularly advantageous for scaling up the synthesis or for performing multi-step sequences in a continuous fashion.
Photocatalysis: The presence of the carbon-bromine bond opens the door to photocatalytic applications. rsc.org Visible-light photoredox catalysis could be explored to generate an aryl radical from the C-Br bond, which could then participate in a variety of bond-forming reactions that are difficult to achieve with traditional thermal methods. This could lead to novel derivatives with unique structural motifs.
Addressing Fundamental Challenges in Benzamide (B126) Chemistry and its Broader Chemical Class
Benzamides are one of the most stable carbonyl derivatives, and their chemical manipulation presents long-standing challenges. researchgate.netnih.gov this compound can serve as a sophisticated model system to tackle these fundamental problems.
Selective Amide Bond Activation: The activation and cleavage of the robust amide C-N bond is a significant hurdle in organic synthesis. researchgate.netnih.gov This molecule could be used as a substrate to test new catalytic systems designed for selective transamidation or for reactions that proceed via the cleavage of this bond under milder conditions than are currently possible.
Orthogonal Reactivity: A key challenge is achieving selective reactions at one functional group without affecting others. Research could focus on developing "orthogonal" catalytic systems that can selectively activate the C-Br bond for a Suzuki coupling, a C-H bond for functionalization, or the amide bond for modification, all on the same molecule, simply by changing the catalyst or conditions.
Directing Group Studies: The tertiary amide moiety can act as a directing group in C-H activation reactions. Studying how the specific steric and electronic environment of the N-benzyl-N-ethylamide group directs metallation to specific C-H bonds on the aromatic rings would provide valuable data for the broader field of directed C-H functionalization.
Q & A
Basic Research Questions
What are the optimal reaction conditions for synthesizing N-benzyl-2-bromo-N-ethylbenzamide?
Synthesis of brominated benzamides typically involves substitution or coupling reactions. For example, halogenation of the benzamide core can be achieved using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Evidence from similar compounds suggests that reflux conditions (e.g., 100°C in methanol) with catalysts like Pd/C may enhance yield . Key parameters include solvent choice (e.g., CH₂Cl₂ or MeOH), reaction time (1–18 hours), and purification via recrystallization (methanol/water mixtures) .
Which spectroscopic techniques are most effective for characterizing this compound?
Characterization relies on:
- ¹H/¹³C NMR : To confirm substitution patterns and alkyl/aryl group integration. For example, aromatic protons appear in δ 7.0–8.5 ppm, while ethyl groups show triplet signals near δ 1.2–1.5 ppm .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ indicate the carbonyl (C=O) stretch, while C-Br bonds absorb near 550–650 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z 343.4 for a related bromobenzamide) .
How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at the 2-position acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). Steric hindrance from the N-benzyl and N-ethyl groups may slow reaction kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .
Advanced Research Questions
How can computational modeling predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets. Molecular docking studies against enzymes (e.g., kinases) may reveal binding affinities. For example, quinazolinone-containing benzamides show affinity for ATP-binding pockets in kinases . Software like AutoDock Vina or Schrödinger Suite can validate hypotheses .
What strategies resolve contradictions in reported NMR data for structurally similar benzamides?
Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare data across multiple sources (e.g., NIST vs. PubChem entries) .
- Use deuterated solvents consistently and report coupling constants (e.g., J = 8–9 Hz for aromatic protons) .
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
How does the N-benzyl group affect the compound’s metabolic stability in vitro?
The N-benzyl moiety increases lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility. Stability assays (e.g., liver microsomes) can quantify oxidative degradation. For example, bulky substituents like benzyl groups may slow CYP450-mediated metabolism .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Chiral benzamides require asymmetric catalysis (e.g., chiral auxiliaries or enantioselective reagents). For brominated derivatives, racemization risks increase at high temperatures. Techniques include:
- Low-temperature reactions (−20°C).
- Chiral HPLC for purification .
- Monitoring enantiomeric excess (ee) via circular dichroism (CD) .
Key Methodological Recommendations
- Synthetic Protocols : Prioritize stepwise functionalization to avoid side reactions (e.g., brominate before alkylation) .
- Data Validation : Cross-reference spectral data with authoritative databases (NIST, PubChem) .
- Biological Assays : Use cell-based models (e.g., T. brucei for antiparasitic screening) and validate with IC₅₀ dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
